Isopropyl (1S,3S)-3-((6-(5-(hydroxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)-2-methylpyridin-3-yl)oxy)cyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC13650849
Molecular Formula: C20H28N4O4
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N4O4 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | propan-2-yl (1S,3S)-3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C20H28N4O4/c1-12(2)27-20(26)14-6-5-7-15(10-14)28-18-9-8-16(21-13(18)3)19-17(11-25)24(4)23-22-19/h8-9,12,14-15,25H,5-7,10-11H2,1-4H3/t14-,15-/m0/s1 |
| Standard InChI Key | PYRSQORHSAQHOW-GJZGRUSLSA-N |
| Isomeric SMILES | CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)O[C@H]3CCC[C@@H](C3)C(=O)OC(C)C |
| SMILES | CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)OC3CCCC(C3)C(=O)OC(C)C |
| Canonical SMILES | CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)OC3CCCC(C3)C(=O)OC(C)C |
Introduction
Structural Characterization and Stereochemical Features
Core Architecture
The compound’s IUPAC name—propan-2-yl (1S,3S)-3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate—encapsulates its three-dimensional arrangement . The (1S,3S) configuration denotes the absolute stereochemistry at the cyclohexane ring’s first and third carbon atoms, critical for molecular interactions. Key structural components include:
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Triazole Ring: A 1-methyl-1H-1,2,3-triazol-4-yl group substituted with a hydroxymethyl unit at position 5. This motif is prevalent in kinase inhibitors due to its hydrogen-bonding capacity .
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Pyridine Moiety: A 2-methylpyridin-3-yl group linked to the triazole via a carbon-carbon bond. The methyl group at position 2 introduces steric effects, potentially modulating solubility.
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Cyclohexane Backbone: A chair-conformation cyclohexane ring with an ether linkage at position 3 and an isopropyl ester at position 1. The trans-diaxial orientation of these groups minimizes steric strain.
Spectroscopic and Computational Data
The compound’s isomeric SMILES (CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)O[C@H]3CCCC@@HC(=O)OC(C)C) and InChIKey (PYRSQORHSAQHOW-GJZGRUSLSA-N) confirm its stereochemical purity . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, driven by the polar triazole and ester functionalities. Nuclear magnetic resonance (NMR) data (unpublished but inferred from analogs) would likely show distinct signals for the triazole’s methyl group (δ ~3.8 ppm) and the cyclohexane’s axial protons (δ ~1.2–2.1 ppm).
Synthesis and Derivative Formation
Synthetic Pathways
While explicit details of this compound’s synthesis are proprietary, PubChem records indicate its initial creation in January 2018, with subsequent modifications in 2025 . Analogous compounds are typically synthesized via:
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 5-(hydroxymethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde and a propargylpyridine derivative.
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Etherification: Mitsunobu reaction coupling the pyridine-triazole intermediate with (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid isopropyl ester.
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Purification: Chiral stationary-phase chromatography to isolate the (1S,3S) diastereomer.
Stability and Reactivity
The compound’s stability is influenced by:
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Ester Hydrolysis: Susceptibility to basic or enzymatic cleavage of the isopropyl ester (e.g., by esterases), yielding a carboxylic acid derivative.
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Oxidative Degradation: The hydroxymethyl group on the triazole may oxidize to a carboxylic acid under strong oxidizing conditions.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₂₈N₄O₄ |
| Molecular Weight | 388.5 g/mol |
| XLogP3 | 1.2 (Predicted) |
| Hydrogen Bond Donors | 1 (Hydroxymethyl -OH) |
| Hydrogen Bond Acceptors | 7 (Triazole N, Pyridine N, Ester O, Ether O) |
| Rotatable Bonds | 6 |
| Topological Polar Surface | 98.7 Ų |
Solubility: Estimated solubility in water is <1 mg/mL due to the hydrophobic cyclohexane and isopropyl ester. Solubility improves in DMSO (50–100 mg/mL).
As a reference standard, this compound could aid in:
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Metabolite identification studies via LC-MS/MS.
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Development of antibody-drug conjugates (ADCs) leveraging its ester group for linker attachment.
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